
1,3-Dibromo-5-(hexyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-(hexyloxy)benzene is an organic compound with the molecular formula C12H16Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a hexyloxy group is substituted at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(hexyloxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and subsequent etherificationThe reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like iron(III) bromide (FeBr3) for the bromination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods may also employ safer and more environmentally friendly brominating agents and solvents to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form debrominated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS), iron(III) bromide (FeBr3)
Etherification: Hexanol, sodium hydride (NaH), potassium carbonate (K2CO3)
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Complex aromatic compounds formed through coupling reactions.
Scientific Research Applications
1,3-Dibromo-5-(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(hexyloxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1,3-Dibromo-5-(hexyloxy)benzene can be compared with other dibromobenzene derivatives:
1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a hexyloxy group.
1,3-Dibromo-5-(bromomethyl)benzene: Contains a bromomethyl group, leading to different reactivity and applications.
1,4-Dibromo-2-(hexyloxy)benzene: Different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
Properties
CAS No. |
517895-16-8 |
|---|---|
Molecular Formula |
C12H16Br2O |
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1,3-dibromo-5-hexoxybenzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-4-5-6-15-12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3 |
InChI Key |
OMAFDMMOEHGAEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


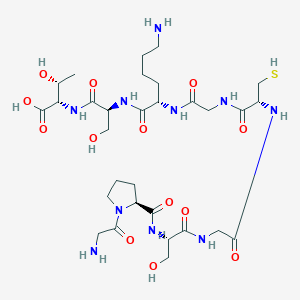

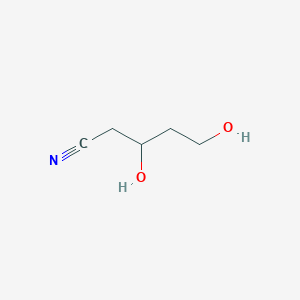
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)
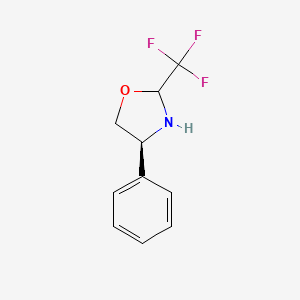
![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)


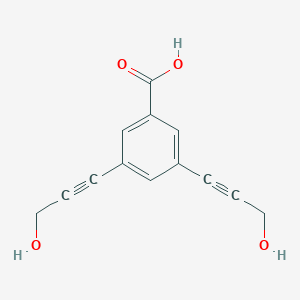
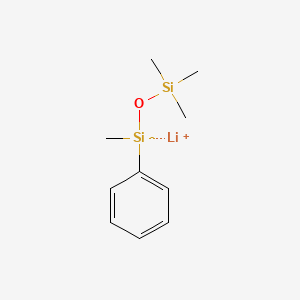
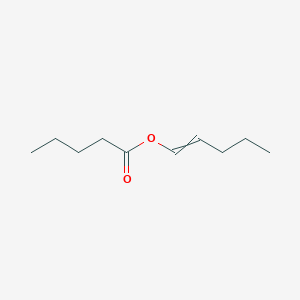
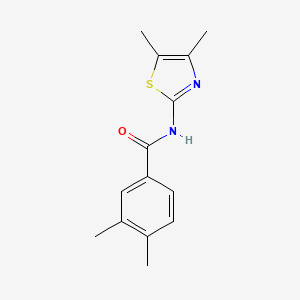
silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
